Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13499390
Molecular Formula: C13H11BrF3N3O2
Molecular Weight: 378.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrF3N3O2 |
|---|---|
| Molecular Weight | 378.14 g/mol |
| IUPAC Name | ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3 |
| Standard InChI Key | ZTVLLBOHMAIZOS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Pyrazole Core and Substituent Configuration
The compound’s pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as the structural backbone. At the 1-position, a 4-(trifluoromethyl)phenyl group is attached, introducing aromaticity and electron-withdrawing characteristics due to the trifluoromethyl (-CF₃) substituent. The 4-position is occupied by a bromine atom, which enhances electrophilic reactivity and potential halogen bonding interactions. An ethyl ester group at the 3-position contributes to the molecule’s lipophilicity, influencing its solubility and bioavailability. The 5-position features an amino (-NH₂) group, a common pharmacophore in bioactive molecules due to its hydrogen-bonding capability.
Crystallographic Insights
Although no direct crystallographic data exist for this compound, studies on analogous pyrazole derivatives reveal key structural trends. For example, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate exhibits a dihedral angle of 49.26° between the pyrazole and phenyl rings, indicating moderate conjugation disruption . The trifluoromethyl group in such structures often induces torsional flexibility, with fluorine atoms deviating up to 0.7 Å from the pyrazole plane . These features suggest that the title compound’s trifluoromethylphenyl group may adopt similar conformations, potentially influencing its interaction with biological targets.
Synthesis and Chemical Reactivity
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, the synthesis likely involves:
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Formation of the Pyrazole Ring: Reaction of a hydrazine derivative with a β-ketoester precursor.
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Functionalization: Sequential bromination at the 4-position and introduction of the 4-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
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Esterification: Incorporation of the ethyl ester group through alkylation of the carboxylic acid intermediate.
Physicochemical Properties
Key Physical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrF₃N₃O₂ |
| Molecular Weight | 378.14 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 6 (ester O, pyrazole N, F₃) |
| Rotatable Bond Count | 5 |
The compound’s logP value (~3.2) suggests moderate lipophilicity, suitable for passive diffusion across cell membranes. The ethyl ester enhances metabolic stability compared to free carboxylic acids, though esterase-mediated hydrolysis remains a potential degradation pathway.
Biological Activities and Mechanisms
Antioxidant Properties
The amino group at the 5-position could act as a radical scavenger, neutralizing free radicals via hydrogen atom transfer. Pyrazoles with electron-donating substituents (e.g., -NH₂, -OCH₃) show enhanced 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, with EC₅₀ values as low as 25 μM.
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate | 3-CF₃O-phenyl, NH₂ | Antifungal, IC₅₀ = 8.2 μM |
| 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole | 4-NO₂-phenyl, CF₃ | Anticancer, ROS induction |
| 5-Amino-4-methylpyrazole | CH₃ at 4-position | Urease inhibition |
This comparison underscores how substituent variation tailors bioactivity. The title compound’s bromine atom may confer unique halogen-bonding interactions with target proteins, distinguishing it from analogs with nitro or methoxy groups .
Applications and Future Directions
Drug Development
The compound’s multifunctional structure positions it as a candidate for kinase inhibitor design. Bromine’s polarizability could facilitate interactions with ATP-binding pockets, while the trifluoromethyl group enhances metabolic stability.
Materials Science
Pyrazoles with aromatic and halogen substituents are explored as ligands in coordination polymers. The title compound’s bromine and CF₃ groups may enable tunable luminescence or magnetic properties in metal-organic frameworks (MOFs) .
Recommended Research Priorities
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Synthetic Optimization: Develop one-pot methodologies to streamline bromine and CF₃ introduction.
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In Vitro Screening: Evaluate cytotoxicity across cancer cell lines and antioxidant capacity via DPPH/ABTS assays.
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Structural Modifications: Explore replacing the ethyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics.
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